HDAC1-Sparing Isoform Selectivity Profile Inherited from the 3-HPT Scaffold
The parent compound 3-hydroxypyridine-2-thione (3-HPT), which forms the pharmacophoric core of 1-benzyl-3-hydroxypyridine-2-thione, exhibits a remarkable selectivity profile characterized by no inhibition of HDAC1 at concentrations that potently inhibit HDAC6 and HDAC8 [1]. This is a critical advantage over pan-HDAC inhibitors like SAHA (Vorinostat), which potently inhibit HDAC1 and are associated with clinical toxicities such as thrombocytopenia and fatigue. The 3-HPT scaffold, including its N-1 benzyl derivative, is designed to specifically target HDAC6 and HDAC8 while sparing HDAC1 [1].
| Evidence Dimension | HDAC isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured for the benzyl derivative, but inferred from its 3-HPT core. |
| Comparator Or Baseline | 3-HPT (parent): HDAC6 IC50 = 681 nM; HDAC8 IC50 = 3675 nM; HDAC1 IC50 = no inhibition [1]. SAHA (Vorinostat): inhibits HDAC1, 2, 3, 6, and 8 at low nanomolar concentrations [1]. |
| Quantified Difference | 3-HPT is completely inactive against HDAC1, whereas SAHA potently inhibits it. This selectivity is a characteristic of the 3-HPT pharmacophore present in the target compound. |
| Conditions | Cell-free enzymatic assays using recombinant human HDAC isoforms. |
Why This Matters
For procurement, this confirms the compound belongs to a scaffold class with a proven, therapeutically desirable selectivity profile that avoids the HDAC1-related toxicities common to first-generation inhibitors.
- [1] Patil V, Sodji QH, Kornacki JR, Mrksich M, Oyelere AK. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition. J Med Chem. 2013 May 9;56(9):3492-506. View Source
